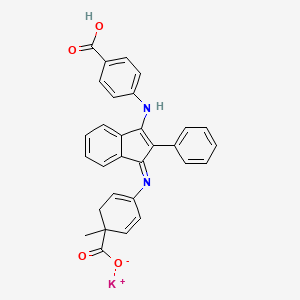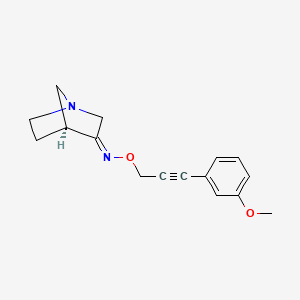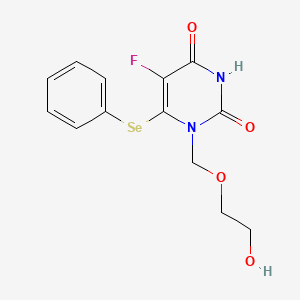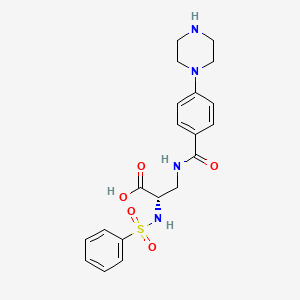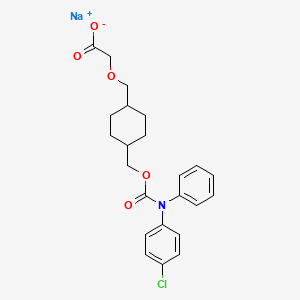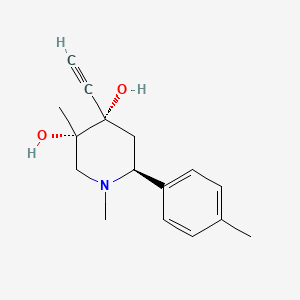
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol: is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by its unique structural features, including a piperidine ring substituted with methyl, ethynyl, and methylphenyl groups, as well as hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.
Substitution Reactions: Introduction of the methyl, ethynyl, and methylphenyl groups can be achieved through various substitution reactions, such as alkylation or acylation.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various functionalized piperidines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: Similar structure but lacks the methyl group on the phenyl ring.
trans-1,3-Dimethyl-4-ethynyl-6-(4-chlorophenyl)-3,4-piperidinediol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both ethynyl and methylphenyl groups in the piperidine ring makes it unique.
Biological Activity: Its specific substitution pattern may confer unique biological properties compared to other piperidine derivatives.
Propiedades
Número CAS |
120729-73-9 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
(3S,4S,6S)-4-ethynyl-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-8-6-12(2)7-9-13/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
Clave InChI |
XDNDBMFQHOOPHT-HRCADAONSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2C[C@@]([C@@](CN2C)(C)O)(C#C)O |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


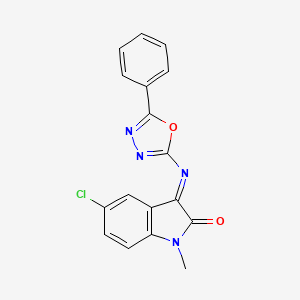
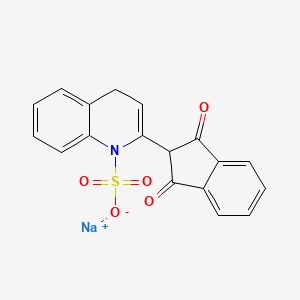

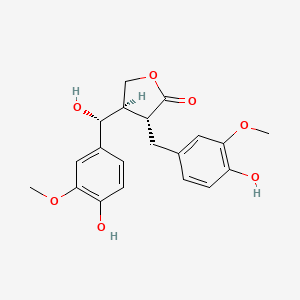
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)

